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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)benzoic acid

Cat. No.: B162062

While a definitive crystal structure for 2-(Pyridin-3-yl)benzoic acid is not publicly available,
this guide provides a comparative analysis of its closely related isomers and a derivative,
offering valuable insights for researchers, scientists, and drug development professionals. By
examining the crystallographic data of these alternative compounds, we can infer potential
structural features and intermolecular interactions that may be relevant to the target molecule.

This guide presents a detailed comparison of the crystal structures of 3-(4-Pyridyl)benzoic acid
and 3-(3-(pyridin-3-yl)ureido)benzoic acid. The data is summarized in clear, comparative tables,
and detailed experimental protocols for single-crystal X-ray diffraction are provided.

Comparative Crystallographic Data

The crystallographic data for two comparator compounds are presented below. These
molecules, being isomers or close derivatives of 2-(Pyridin-3-yl)benzoic acid, provide a basis
for understanding the structural possibilities of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Comparator Compounds
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Parameter

3-(4-Pyridyl)benzoic
acid[1][2]

3-(3-(pyridin-3-
yl)ureido)benzoic acid[3]

[4]

Empirical Formula C12HoNO:2 C13H11Ns0s3
Formula Weight 199.20 257.25
Temperature (K) 296 293(2)

Wavelength (A)

0.71069 (Mo Ka)

0.71073 (Mo Ka)

Crystal System Orthorhombic Orthorhombic
Space Group Pbca Pna2i1

Unit Cell Dimensions

a (A) 13.839(3) 9.2062(6)

b (A) 7.013(7) 11.5258(7)

c (R) 19.469(10) 11.5263(7)
Volume (A3) 1890(2) 1223.04(13)

z 8 4

Calculated Density (Mg/m3) 1.400 1.396
Absorption Coefficient (mm™1) 0.10 0.10

Final R indices [I>2a(1)] R1=10.045 Rgt(F) = 0.0377
R indices (all data) wR2 =0.135 wRref(F2) = 0.1006

Table 2: Key Structural Features of Comparator Compounds
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Feature

3-(4-Pyridyl)benzoic
acid[1][2]

3-(3-(pyridin-3-
yl)ureido)benzoic acid[3]

[4]

Molecular Conformation

The molecule is not planar,
with a dihedral angle of
32.14(7)° between the

benzene and pyridine rings.[1]

[2]

The pyridine and benzene
rings are linked by a ureido
moiety, resulting in a non-

coplanar structure.

Key Intermolecular Interactions

Intermolecular O—H:---N
hydrogen bonds link

neighboring molecules into

infinite chains along the c-axis.

[1]

Intermolecular hydrogen bonds
(N—H---O and O—H-:-N) and
intramolecular hydrogen bonds
are present, forming a three-

dimensional network.[3][4]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization,

and crystal structure determination of pyridinyl benzoic acid derivatives, based on the

procedures reported for the comparator compounds.

Synthesis and Crystallization

e 3-(4-Pyridyl)benzoic acid: Commercially available 3-Pyrid-4-ylbenzoic acid was purified by

repeated recrystallization from anhydrous ethanol. Single crystals suitable for X-ray analysis

were grown by the slow evaporation of an anhydrous ethanol solution.[1]

o 3-(3-(pyridin-3-yl)ureido)benzoic acid: A solution of pyridine-3-isocyanate in ethanol was

added to a stirred ethanol solution of m-aminobenzoic acid.[3] The reaction mixture was

refluxed, and the resulting precipitate was collected by filtration.[3] Single crystals were

obtained by slow evaporation from an ethanol solution at room temperature.[3]

X-ray Data Collection and Structure Refinement

A single crystal of suitable dimensions is mounted on a diffractometer. The crystal is kept at a

constant temperature (e.g., 293 K or 296 K) during data collection.
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o Data Collection: Data is typically collected using a CCD area detector with graphite-

monochromated Mo Ka radiation.

 Structure Solution: The structure is solved by direct methods using software such as
SHELXS or SIR97.[1]

» Structure Refinement: The structure is refined by full-matrix least-squares on F2 using
software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms
are typically placed in geometrically calculated positions and refined using a riding model.[1]

[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the determination of a crystal structure.
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Experimental Workflow for Crystal Structure Analysis
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Caption: Workflow for single-crystal X-ray structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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